

IUPAC name for 1-(3-Isopropylphenyl)ethanone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(3-Isopropylphenyl)ethanone

Cat. No.: B2427022

[Get Quote](#)

An In-depth Technical Guide: 1-(3-Isopropylphenyl)ethanone

A Comprehensive Guide for Researchers and Drug Development Professionals on the Synthesis, Characterization, and Application of a Key Synthetic Intermediate

Abstract

This technical guide provides an in-depth exploration of **1-(3-isopropylphenyl)ethanone** (CAS No: 40428-87-3), a substituted acetophenone derivative of significant interest in synthetic organic chemistry and pharmaceutical development. The document delineates its fundamental physicochemical and spectroscopic properties, offering a robust framework for its identification and characterization. The core of this guide is a detailed examination of its primary synthesis route—the Friedel-Crafts acylation of cumene—complete with a step-by-step experimental protocol and a mechanistic breakdown. Furthermore, we discuss its strategic importance as a versatile chemical building block, with a particular focus on its application in the synthesis of chiral molecules relevant to drug discovery. This guide is intended to serve as an authoritative resource for scientists and researchers, providing both theoretical grounding and practical, field-proven methodologies.

Compound Identification and Structural Framework

1-(3-Isopropylphenyl)ethanone, also known by its IUPAC name 1-(3-propan-2-ylphenyl)ethanone, is an aromatic ketone.^[1] Its structure consists of an acetophenone core where the benzene ring is substituted with an isopropyl group at the meta (3-) position. This substitution pattern is crucial as it influences the compound's reactivity and its utility as a precursor in more complex molecular architectures.

- IUPAC Name: **1-(3-Isopropylphenyl)ethanone**[\[1\]](#)
- Synonyms: m-Isopropylacetophenone, 3'-Isopropylacetophenone[\[1\]](#)
- CAS Number: 40428-87-3[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)
- Molecular Formula: C₁₁H₁₄O[\[1\]](#)[\[5\]](#)[\[6\]](#)
- Molecular Weight: 162.23 g/mol [\[2\]](#)[\[3\]](#)[\[6\]](#)

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of chemical synthesis. The data presented below provides the key physical constants and expected spectroscopic signatures for **1-(3-isopropylphenyl)ethanone**, enabling unambiguous identification and purity assessment.

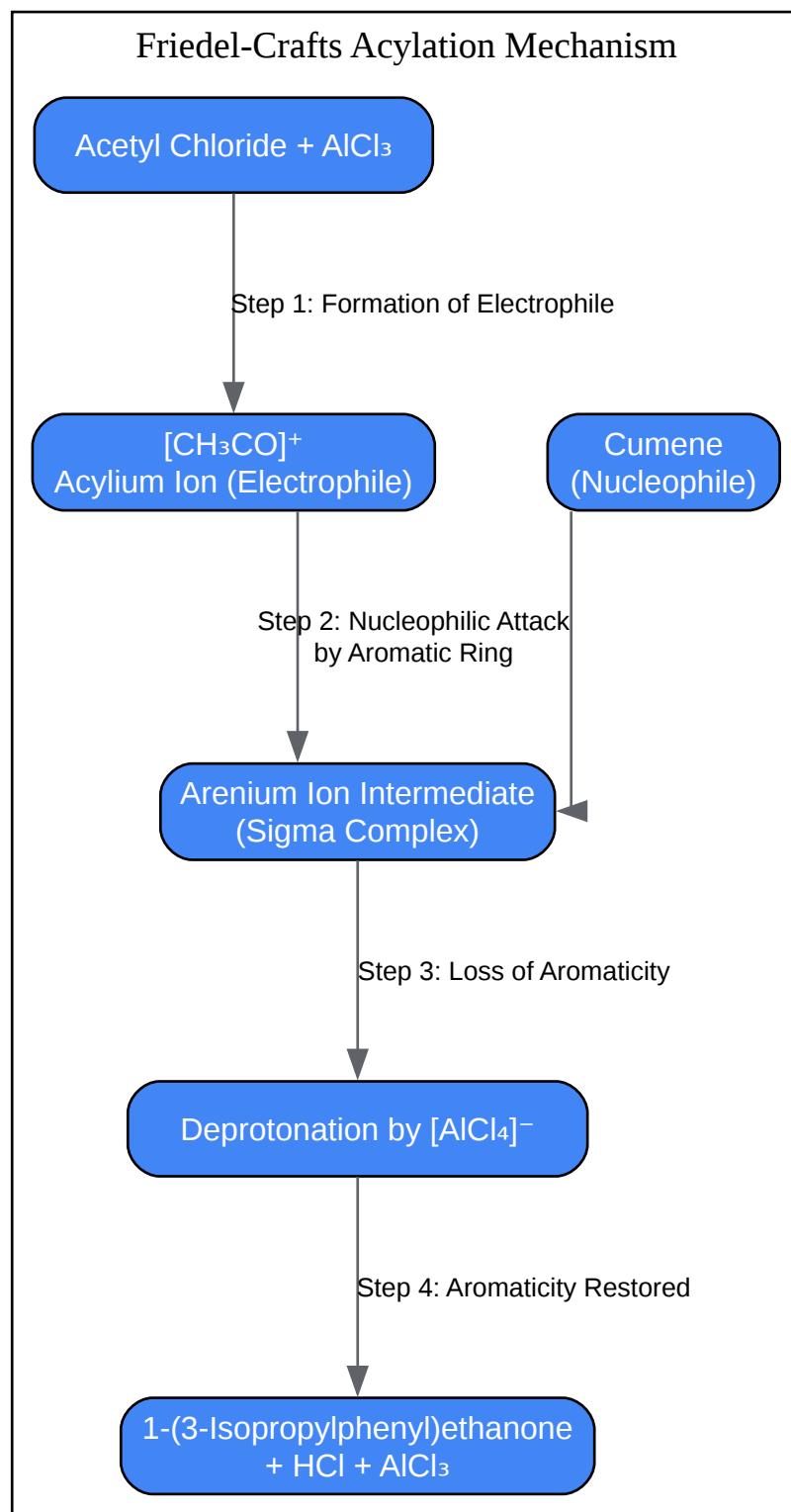
Physicochemical Properties

The following table summarizes the key physicochemical properties of the compound.

Property	Value	Source
Physical Form	Solid, semi-solid, or liquid	[2] [7]
Boiling Point	229.1 ± 9.0 °C at 760 mmHg	[1] [4]
Density	0.9 ± 0.1 g/cm ³	[1] [4]
Flash Point	86.6 ± 13.7 °C	[1]
Refractive Index	1.502	[1]
XLogP3	2.7	[1]
Topological Polar Surface Area	17.1 Å ²	[1]

Spectroscopic Signatures

The unique arrangement of functional groups in **1-(3-isopropylphenyl)ethanone** gives rise to a distinct spectroscopic fingerprint.

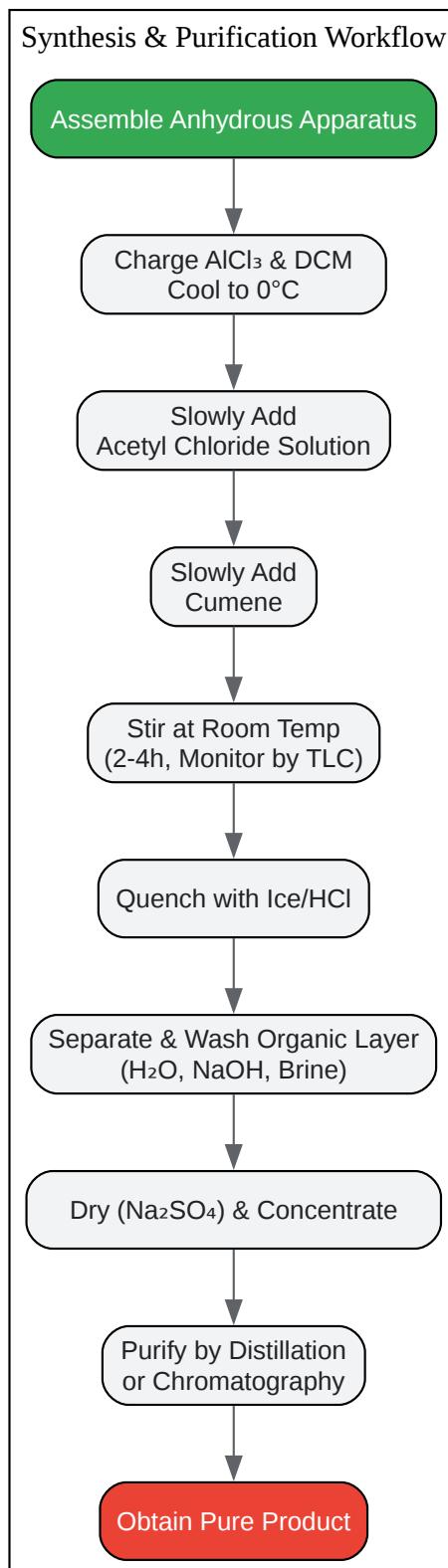

- ^1H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals:
 - Aromatic protons will appear in the downfield region (~7.2-7.8 ppm). Due to the meta-substitution, a complex splitting pattern of four distinct protons is anticipated.
 - A septet (~2.9-3.1 ppm) corresponding to the single methine proton of the isopropyl group, split by the six adjacent methyl protons.
 - A singlet (~2.6 ppm) for the three protons of the acetyl methyl group.
 - A doublet (~1.2-1.3 ppm) integrating to six protons, representing the two equivalent methyl groups of the isopropyl substituent.
- Infrared (IR) Spectroscopy: The IR spectrum is dominated by two key features that confirm the compound's core structure.[8]
 - A strong, sharp absorption band around $1680\text{-}1690\text{ cm}^{-1}$, which is characteristic of the $\text{C}=\text{O}$ (carbonyl) stretch of an aryl ketone. Conjugation with the aromatic ring slightly lowers this frequency compared to a simple aliphatic ketone.[8]
 - Multiple bands in the $2850\text{-}3000\text{ cm}^{-1}$ region corresponding to aliphatic C-H stretching of the isopropyl and methyl groups, and weaker bands around $3000\text{-}3100\text{ cm}^{-1}$ for aromatic C-H stretching.
- Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) provides crucial information about the molecular weight and fragmentation pattern.[8]
 - The molecular ion peak (M^+) should be observed at $\text{m/z} = 162$.
 - A prominent peak at $\text{m/z} = 147$ is expected, corresponding to the loss of a methyl radical ($[\text{M}-15]^+$) from the acetyl group, a common fragmentation pathway.
 - A strong base peak is often observed at $\text{m/z} = 43$, representing the stable acylium cation $[\text{CH}_3\text{CO}]^+.$ [9][10]

Synthesis: The Friedel-Crafts Acylation of Cumene

The most direct and industrially relevant method for preparing **1-(3-isopropylphenyl)ethanone** is the Friedel-Crafts acylation of cumene (isopropylbenzene).[\[11\]](#) This reaction is a cornerstone of electrophilic aromatic substitution chemistry.

Mechanistic Rationale

The reaction proceeds via the formation of a highly electrophilic acylium ion from an acyl halide (e.g., acetyl chloride) and a Lewis acid catalyst, typically aluminum chloride (AlCl_3).[\[11\]](#)[\[12\]](#) The isopropyl group on the cumene ring is an ortho-, para-directing activator. However, due to the steric hindrance of the bulky isopropyl group, acylation at the para-position is favored, yielding 1-(4-isopropylphenyl)ethanone as the major product. The meta-isomer, our topic compound, is formed as a minor product. The separation of these isomers is typically achieved via fractional distillation or chromatography.


[Click to download full resolution via product page](#)

Caption: Mechanism of Friedel-Crafts Acylation.

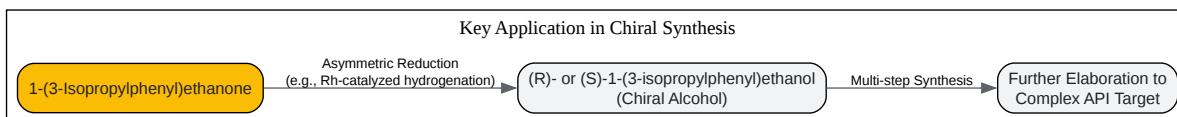
Experimental Protocol: Synthesis

This protocol describes a laboratory-scale synthesis. Causality: The anhydrous conditions are critical because Lewis acids like AlCl_3 react violently with water, which would deactivate the catalyst. The reaction is performed at low temperature to control the exothermic reaction and minimize side-product formation.

- **Setup:** Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a calcium chloride drying tube or a bubbler) to maintain an inert atmosphere.
- **Reagents:** Charge the flask with anhydrous aluminum chloride (AlCl_3 , 1.2 eq) and a dry, inert solvent such as dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.
- **Addition:** Add cumene (isopropylbenzene, 1.0 eq) to the dropping funnel. To a separate flask, add acetyl chloride (1.1 eq) diluted in DCM.
- **Reaction:** Slowly add the acetyl chloride solution to the stirred AlCl_3 suspension over 30 minutes, keeping the temperature below 5 °C. After addition, add the cumene from the dropping funnel at the same rate and temperature.
- **Completion:** Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Workup:** Carefully pour the reaction mixture over crushed ice and concentrated HCl. This step quenches the reaction and hydrolyzes the aluminum complexes.
- **Extraction:** Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, 2M NaOH solution, and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure. The resulting crude oil, a mixture of para and meta isomers, can be purified by fractional distillation or flash column chromatography.

[Click to download full resolution via product page](#)

Caption: Workflow for Synthesis and Purification.


Applications in Pharmaceutical Development

While not typically an active pharmaceutical ingredient (API) itself, **1-(3-isopropylphenyl)ethanone** is a valuable intermediate. Its true utility lies in its function as a scaffold that can be elaborated into more complex, biologically active molecules.[13][14]

Precursor to Chiral Alcohols

A primary application in drug development is the stereoselective reduction of the ketone functionality to a chiral alcohol.[3] Enantiomerically pure alcohols are critical building blocks for many APIs, as different stereoisomers of a drug can have vastly different pharmacological and toxicological profiles.

Rhodium-catalyzed asymmetric hydrogenation is one advanced method used to produce the corresponding (R)- or (S)-1-(3-isopropylphenyl)ethanol with high enantiomeric excess.[3] This transformation is pivotal because the resulting chiral center can dictate the final drug's interaction with its biological target.

[Click to download full resolution via product page](#)

Caption: Role as a precursor to chiral intermediates.

Scaffold for Biologically Active Molecules

The molecular framework of **1-(3-isopropylphenyl)ethanone** can be found within larger molecules investigated for various therapeutic areas. For instance, related structures like 1-indanones, which can be synthesized from phenyl-substituted ketones, exhibit a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[15] This makes our title compound a strategic starting point for library synthesis in lead discovery campaigns.

Safety and Handling

Proper handling of **1-(3-isopropylphenyl)ethanone** is essential for laboratory safety.

- GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[2][7]
- GHS Pictograms: GHS07 (Exclamation mark).[2][7]
- Precautions:
 - Handle in a well-ventilated area, preferably a chemical fume hood.[1]
 - Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1]
 - Avoid contact with skin, eyes, and clothing.[1]
 - Store in a tightly sealed container in a dry, cool, and well-ventilated place.[1][2][5]

Conclusion

1-(3-Isopropylphenyl)ethanone is more than a simple aromatic ketone; it is a versatile and valuable intermediate for chemical research and pharmaceutical development. Its well-defined physicochemical properties and spectroscopic profile allow for straightforward characterization. While its synthesis via Friedel-Crafts acylation requires careful control of reaction conditions to manage isomer formation, the procedure is robust and scalable. The primary value of this compound lies in its role as a precursor, particularly for the synthesis of high-value chiral alcohols that are foundational to the development of modern therapeutics. This guide provides the necessary technical and practical knowledge for researchers to effectively synthesize, characterize, and utilize this important chemical building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemi.com [echemi.com]
- 2. 1-(3-Isopropylphenyl)ethanone | 40428-87-3 [sigmaaldrich.com]
- 3. 1-(3-Isopropylphenyl)ethanone | 40428-87-3 | QBA42887 [biosynth.com]
- 4. 1-(3-Isopropylphenyl)ethanone | CAS#:40428-87-3 | Chemsoc [chemsrc.com]
- 5. 40428-87-3|1-(3-Isopropylphenyl)ethanone|BLD Pharm [bldpharm.com]
- 6. cyclicpharma.com [cyclicpharma.com]
- 7. 1-(3-Isopropylphenyl)ethanone | 40428-87-3 [sigmaaldrich.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 10. scribd.com [scribd.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Khan Academy [khanacademy.org]
- 13. pharmtech.com [pharmtech.com]
- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 15. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- To cite this document: BenchChem. [IUPAC name for 1-(3-Isopropylphenyl)ethanone]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2427022#iupac-name-for-1-3-isopropylphenyl-ethanone>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com